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2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide

Carbonic anhydrase inhibition Enzyme kinetics Structure-based drug design

Research on carbonic anhydrase II often faces a critical gap: the lack of a validated, high-potency reference ligand for assay development. This compound is the exact solution. As the PDB-designated RA1 ligand, it provides an irreplaceable standard for Zn²⁺-dependent inhibition studies. · Unmatched Potency: Validated Ki of 2.8 nM against hCA II, outperforming acetazolamide by 3-10 fold. · Definitive Structural Data: Backed by a 1.2 Å co-crystal structure (PDB 5NXG), enabling precise computational validation. · Supply Assurance: Available through custom synthesis with guaranteed purity, eliminating the variability of sourcing unverified analogs.

Molecular Formula C13H10ClN3O5S
Molecular Weight 355.75 g/mol
Cat. No. B3697001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide
Molecular FormulaC13H10ClN3O5S
Molecular Weight355.75 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)N
InChIInChI=1S/C13H10ClN3O5S/c14-12-7-9(17(19)20)3-6-11(12)13(18)16-8-1-4-10(5-2-8)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22)
InChIKeyRYNWTIXQTVFOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RA1: Physicochemical and Pharmacological Overview


2-Chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide (designated RA1 in the PDB; PubChem CID 1350235) is a synthetic small-molecule sulfonamide belonging to the nitro-sulfamoylbenzamide class [1]. With a molecular formula of C₁₃H₁₀ClN₃O₅S and a monoisotopic mass of 355.00296 Da, the compound features three pharmacophorically critical regions: a 2-chloro-4-nitrobenzamide moiety, a central amide bridge, and a terminal 4-sulfamoylphenyl group that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites [2]. The compound has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.2 Å resolution (PDB entry 5NXG), providing atomic-level detail of its binding mode [3]. Its primary documented pharmacological activity is potent inhibition of hCA II, a validated target in glaucoma, altitude sickness, and edema management. The compound's structural features also place it within broader intellectual property landscapes encompassing nitro-sulfobenzamides (EP1242386B1, Bayer) [4] and phenylsulfamoyl benzamide derivatives as bradykinin receptor antagonists [5].

Fits CA II enzyme inhibition and pathway studies
High-resolution co-crystal structure supports structure-based design
Dual patent family coverage for IP landscape analysis

Why RA1 Cannot Be Substituted with Structural Analogs


In silico or procurement-driven substitution of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide with its nearest structural neighbors is demonstrably unsound. The 2-chloro substituent on the benzamide ring is not a passive bystander; its electron-withdrawing effect modulates the electrophilicity of the amide carbonyl and alters the torsional angle between the benzamide and aniline rings, directly affecting Zn²⁺ coordination geometry within the CA II active site [1]. The closest comparator within the same experimental series, RA2 (4-[(4-bromophenyl)sulfonylamino]benzenesulfonamide, PDB 5NXI), differs fundamentally in its sulfonamide-connecting architecture and exhibits a 77.6-fold loss in hCA II inhibitory potency [2]. Similarly, the des-chloro analog 4-nitro-N-(4-sulfamoylphenyl)benzamide—used as a precursor in acridine sulfonamide syntheses—lacks the ortho-chloro substitution that contributes to the unique binding pose observed in the RA1 co-crystal structure [3]. Even a seemingly minor homologation to N-[4-(aminosulfonyl)phenethyl]-2-chloro-4-nitrobenzamide, which inserts an ethylene spacer between the sulfamoylphenyl group and the amide nitrogen, alters the geometric relationship between the zinc-binding sulfonamide and the benzamide scaffold . These SAR discontinuities underscore that this compound occupies a distinct pharmacochemical niche; assumption of interchangeability without experimental validation introduces uncontrolled variables into any research program.

RA1 vs. RA2 sulfonamide analog Sulfonamide architecture differs; reported potency may shift substantially
RA1 vs. Des-chloro analog Lacks ortho-Cl; binding pose may not replicate and no co-crystal available
RA1 vs. Ethylene-spacer homolog Ethylene spacer alters sulfonamide-amide geometry; Zn²⁺ coordination may shift

RA1: Comparative Evidence for Procurement Decisions


hCA II Inhibitory Potency vs. Closest Analog

Within the identical experimental framework of the Pecina et al. (2018) benchmark study, RA1 (2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide) inhibits human carbonic anhydrase II with a Ki of 2.8 nM, compared to RA2 (4-[(4-bromophenyl)sulfonylamino]benzenesulfonamide) which exhibits a Ki of 217.4 nM—a potency differential of approximately 78-fold [1][2]. Both Ki values were experimentally determined using the same stopped-flow CO₂ hydration assay and are associated with high-resolution co-crystal structures (RA1: PDB 5NXG at 1.2 Å; RA2: PDB 5NXI at 1.16 Å), ensuring that the comparison is controlled for assay methodology, protein construct, and laboratory conditions [1].

Ki vs. RA2
Head-to-head
2.8 nM vs. 217.4 nM (77.6-fold)
Supports CA II inhibitor selection
Stopped-flow CO₂ hydration assay; identical lab conditions
Carbonic anhydrase inhibition Enzyme kinetics Structure-based drug design

Potency Advantage Over Clinical Standard Acetazolamide

RA1 (Ki = 2.8 nM against hCA II) demonstrates 3.2- to 10.3-fold greater potency than acetazolamide (AAZ), the prototypical clinical sulfonamide CA inhibitor. Multiple independent studies have reported acetazolamide Ki values against hCA II ranging from approximately 9 nM to 29 nM depending on assay conditions [1][2][3]. For instance, using a stopped-flow technique across three independent assays, AAZ exhibited a Ki of 28.93 nM against hCA II [2], whereas another study employing similar methodology reported AAZ Ki of 9.07 nM for hCA II [3]. In all cases, RA1's reported Ki of 2.8 nM represents a measurable potency advantage over the clinical gold standard [4].

Ki vs. Acetazolamide
Cross-study comparable
2.8 nM vs. 9–29 nM (3.2–10.3-fold)
Benchmark vs. clinical standard inhibitor
Multiple independent studies; stopped-flow assay
Carbonic anhydrase Clinical benchmark comparison Glaucoma

High-Resolution Structural Binding Mode

The co-crystal structure of RA1 bound to human carbonic anhydrase II has been solved at 1.2 Å resolution (PDB 5NXG), one of the highest-resolution CA II–inhibitor structures publicly available [1]. This atomic-resolution data reveals the precise coordination geometry of the terminal sulfonamide nitrogen with the catalytic Zn²⁺ ion, hydrogen-bonding networks involving Thr199 and Glu106, and the positioning of the 2-chloro-4-nitrobenzamide moiety within the hydrophobic pocket [1]. In contrast, the des-chloro analog 4-nitro-N-(4-sulfamoylphenyl)benzamide has only been reported as a synthetic intermediate for acridine elaboration and lacks a publicly deposited CA II co-crystal structure [2]. The availability of 1.2 Å structural data for RA1 provides a concrete advantage for structure-based computational workflows (docking, MD simulations, QM/MM scoring) that cannot be replicated with analogs for which no experimental binding mode has been determined.

Co-crystal Structure
Head-to-head
1.2 Å resolution, PDB 5NXG
Enables structure-based design workflows
Full Zn²⁺ coordination mapped; des-chloro analog lacks structure
X-ray crystallography Fragment-based drug design Metalloenzyme inhibition

Physicochemical Profile Compared to Analogs

The 2-chloro substitution in RA1 (XLogP3 = 1.9) introduces a measurable increase in lipophilicity compared with the des-chloro analog 4-nitro-N-(4-sulfamoylphenyl)benzamide (no chloro; predicted LogP lower by approximately 0.5–0.7 log units based on fragment contributions), while maintaining zero Rule-of-5 violations [1][2]. The computed polar surface area (tPSA) of RA1 is 143 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors, placing it within favorable ADME space [1]. The ethylene-spacer homolog N-[4-(aminosulfonyl)phenethyl]-2-chloro-4-nitrobenzamide (C₁₅H₁₄ClN₃O₅S, MW 369.78) shows increased molecular weight and one additional rotatable bond, which alters its conformational flexibility and may affect entropic contributions to binding . For procurement purposes, the precisely defined and computed physicochemical profile of RA1 provides a reproducible reference point for solubility, permeability, and formulation studies that cannot be assumed for its analogs.

Physicochemical Profile
Class-level inference
XLogP3 1.9, tPSA 143 Ų, Ro5=0
Supports permeability and formulation studies
Computed properties; des-chloro analog has lower LogP
ADME prediction Drug-likeness Physicochemical profiling

Integration into Validated Benchmark Datasets

RA1 is one of only 10 inhibitors in the CA II benchmark dataset curated by Pecina et al. (2018), which was specifically designed for validating quantum mechanics-based scoring functions (SQM/COSMO) in metalloprotein–ligand systems [1]. This dataset achieved a correlation of R² = 0.56–0.77 between computed and experimental binding affinities, demonstrating its utility for computational method development [1]. The dataset has been adopted in the PL-REX benchmark collection (designated 001-CA2), which includes RA1 as a representative ligand with a pKi range spanning 2.2 log units across 10 compounds [2]. In contrast, the des-chloro analog 4-nitro-N-(4-sulfamoylphenyl)benzamide is absent from this and other curated CA II benchmark sets, serving only as a synthetic intermediate. RA1's inclusion in validated benchmark datasets makes it a community-standard reference compound for computational chemistry groups developing or benchmarking new docking and scoring methodologies, a role that its structural analogs cannot fulfill due to lack of equivalent validation data.

Benchmark Dataset
Head-to-head
SQM/COSMO benchmark R² 0.56–0.77
Supports scoring function validation
10-inhibitor CA II set; des-chloro analog absent
Scoring function validation Virtual screening Computational chemistry

Patent Landscape Differentiation and IP Coverage

2-Chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide occupies a specific structural niche covered by at least two distinct patent families: (1) EP1242386B1 (Bayer Intellectual Property GmbH), which claims nitro-sulfobenzamides as carbonic anhydrase inhibitors with broad substitution patterns, including 2-chloro-4-nitro variants on the benzamide core [1]; and (2) US8481527 and related filings (Richter Gedeon Nyrt.), which claim phenylsulfamoyl benzamide derivatives as bradykinin B1 receptor antagonists, where the 4-sulfamoylphenyl benzamide scaffold is a key pharmacophore [2]. The closest structural analog, 4-nitro-N-(4-sulfamoylphenyl)benzamide, falls only within the bradykinin antagonist patent scope and lacks the 2-chloro substituent that is explicitly claimed in the Bayer nitro-sulfobenzamide patent [1]. For industrial research programs concerned with freedom-to-operate or seeking composition-of-matter coverage for CA II inhibitors, RA1's dual IP relevance provides a more comprehensive foundation than analogs lacking the ortho-chloro substitution.

Patent Coverage
Class-level inference
EP1242386B1 & US8481527
Supports IP landscape and FTO analysis
Nitro-sulfobenzamide class; dual patent families
Intellectual property Nitro-sulfobenzamide Bradykinin antagonism

RA1: Research and Industrial Application Scenarios


Positive Control for CA II Enzymatic Assays

With an experimentally validated Ki of 2.8 nM against recombinant hCA II—representing a 77.6-fold potency advantage over the structurally related RA2 (Ki = 217.4 nM) and 3–10 fold superiority over acetazolamide—RA1 is the preferred positive control for CA II inhibition studies requiring maximal signal-to-noise ratio [1][2]. Its potency at low nanomolar concentrations minimizes solvent (DMSO) interference in microplate-based formats, making it suitable for high-throughput screening (HTS) campaigns against CA II where compound solubility limits and vehicle effects must be controlled.

Structure-Based Drug Design and Computational Benchmarking

The availability of a 1.2 Å resolution co-crystal structure (PDB 5NXG) with unambiguous density for all pharmacophoric elements—including the Zn²⁺-coordinating sulfonamide, the amide bridge, and the 2-chloro-4-nitrobenzamide moiety—makes RA1 an irreplaceable reference ligand for docking pose validation, scoring function calibration, and QM/MM free-energy perturbation studies [1]. Its inclusion in the PL-REX benchmark dataset further supports its use as a community-standard test case for comparing computational methods across laboratories [3].

Medicinal Chemistry for CA-Selective Inhibitors

RA1's structural scaffold—combining a zinc-binding primary sulfonamide with an electron-deficient 2-chloro-4-nitrobenzamide—provides a validated starting point for medicinal chemistry optimization campaigns targeting CA isoform selectivity [1]. The co-crystal structure reveals key interactions (Zn²⁺ coordination, Thr199 hydrogen bonding, hydrophobic pocket occupancy by the chloronitrobenzamide) that can guide rational modifications to modulate isoform selectivity across hCA I, II, IX, and XII [2]. This is in contrast to the des-chloro analog, for which no experimentally determined binding mode exists.

IP Reference for Nitro-Sulfamoylbenzamide Programs

As a compound explicitly falling within the granted claim scope of EP1242386B1 (Bayer nitro-sulfobenzamides) and structurally consistent with the phenylsulfamoyl benzamide scaffold claimed in US8481527 (Richter Gedeon bradykinin antagonists), RA1 serves as a documented prior art reference for freedom-to-operate analyses and patent landscape mapping [1][2]. Industrial research programs developing next-generation CA inhibitors or bradykinin B1 antagonists can use RA1 as a benchmark comparator to establish novelty and non-obviousness of new chemical entities.

Application
Selection Property
Validation Focus
CA II enzyme inhibition studies
Reported CA II inhibition context
Assay sensitivity and solvent interference in HTS
Structure-based computational design
High-resolution co-crystal structure availability
Docking pose validation and scoring calibration
Medicinal chemistry lead optimization
Zinc-binding sulfonamide with electron-deficient benzamide
CA isoform selectivity and binding mode replication
Patent landscape and FTO analysis
Dual patent family coverage
Prior art documentation and novelty assessment
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